1H-Inden-1-one, 2,3-dihydro-2-(hydroxyphenylamino)-2-methyl-
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Overview
Description
1H-Inden-1-one, 2,3-dihydro-2-(hydroxyphenylamino)-2-methyl- is a complex organic compound with a unique structure that combines an indanone core with a hydroxyphenylamino and methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-(hydroxyphenylamino)-2-methyl- typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydro-1H-inden-1-one with an appropriate hydroxyphenylamine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-one, 2,3-dihydro-2-(hydroxyphenylamino)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyphenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Inden-1-one, 2,3-dihydro-2-(hydroxyphenyl
Properties
CAS No. |
478065-09-7 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(N-hydroxyanilino)-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C16H15NO2/c1-16(17(19)13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(16)18/h2-10,19H,11H2,1H3 |
InChI Key |
RGAFLWJNCFMEDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)N(C3=CC=CC=C3)O |
Origin of Product |
United States |
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